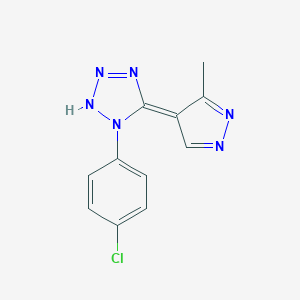
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole, also known as CCT196969, is a small molecule compound that has been studied for its potential use in cancer treatment. This tetrazole derivative has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
作用機序
The exact mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. This protein kinase is involved in many cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has a low toxicity profile and does not affect normal cells in the same way that it affects cancer cells. This is a desirable characteristic in cancer treatment, as many current treatments have significant side effects due to their toxicity to normal cells. In addition, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
実験室実験の利点と制限
One advantage of using (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without affecting normal cells. This can be beneficial in determining the compound's efficacy in inhibiting cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
将来の方向性
There are many potential future directions for research on (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole. One area of interest is in combination therapy, where (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of analogs or derivatives of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole that may have improved efficacy or toxicity profiles. Finally, further research is needed to fully understand the mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole and how it can be optimized for use in cancer treatment.
合成法
The synthesis of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the corresponding chalcone intermediate. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield the tetrazole derivative, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
科学的研究の応用
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment.
特性
製品名 |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
分子式 |
C11H9ClN6 |
分子量 |
260.68 g/mol |
IUPAC名 |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9ClN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChIキー |
QDAMOULAUGDXNW-ZHACJKMWSA-N |
異性体SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Cl |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
正規SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)
![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)

![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)


![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
